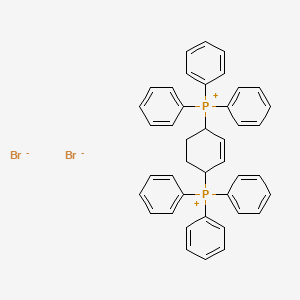
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is a quaternary phosphonium salt. This compound is characterized by its unique structure, which includes a 2-cyclohexene-1,4-diyl backbone linked to two triphenylphosphonium groups, with bromide ions as counterions. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide can be synthesized through a one-step alkylation reaction. The process involves the reaction of triphenylphosphine with 1,4-dibromobutane in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiolates. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield new phosphonium halides, while oxidation reactions can produce phosphine oxides .
Aplicaciones Científicas De Investigación
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
Mecanismo De Acción
The mechanism by which Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the transfer of reactants across cell membranes, enhancing the efficiency of biochemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonium, ethane-1,2-diylbis[triphenyl-, dibromide
- Phosphonium, propane-1,3-diylbis[triphenyl-, dibromide
- Phosphonium, butane-1,4-diylbis[triphenyl-, dibromide
Uniqueness
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is unique due to its 2-cyclohexene-1,4-diyl backbone, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and makes it suitable for specialized applications, such as phase-transfer catalysis and antimicrobial activity .
Propiedades
Número CAS |
380601-35-4 |
|---|---|
Fórmula molecular |
C42H38Br2P2 |
Peso molecular |
764.5 g/mol |
Nombre IUPAC |
triphenyl-(4-triphenylphosphaniumylcyclohex-2-en-1-yl)phosphanium;dibromide |
InChI |
InChI=1S/C42H38P2.2BrH/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40;;/h1-31,33,41-42H,32,34H2;2*1H/q+2;;/p-2 |
Clave InChI |
SDPKPHFIWYJCFZ-UHFFFAOYSA-L |
SMILES canónico |
C1CC(C=CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


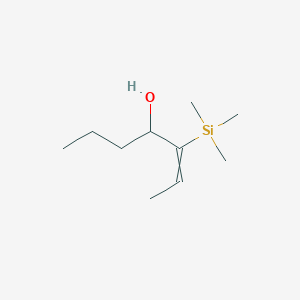
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
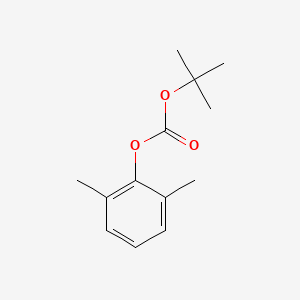
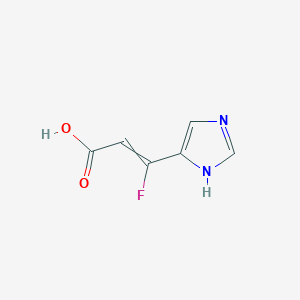
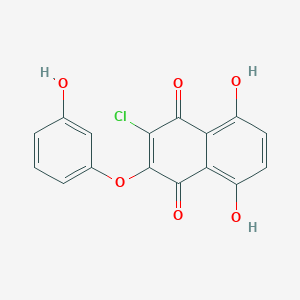
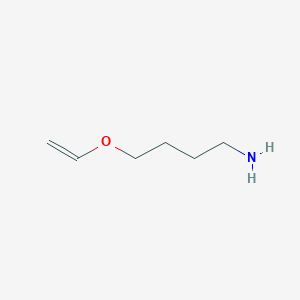
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
![N,N'-Bis[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B14253817.png)
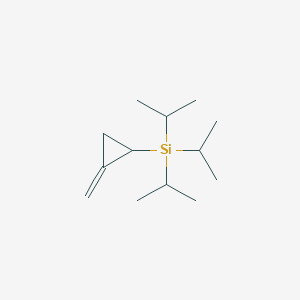
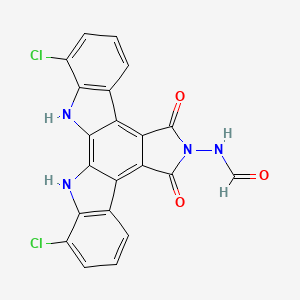

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
